molecular formula C9H18ClNO4 B591279 (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride CAS No. 200616-62-2

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Cat. No.: B591279
CAS No.: 200616-62-2
M. Wt: 239.696
InChI Key: RKBSTOCWFXYRNS-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride” is a derivative of amino acids. It is related to tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used in organic synthesis . These compounds have multiple reactive groups and are used as starting materials in dipeptide synthesis .


Synthesis Analysis

The synthesis of such compounds involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The tert-butyl group plays a significant role in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) is used as a terminal oxidant in the presence of a catalytic amount of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters in high yield starting from benzylic primary alcohols and aliphatic alcohols .

Scientific Research Applications

Electrosynthesis Applications

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a closely related compound, was investigated to understand the effects of different factors on the yield and quality. The study demonstrated that the highest overall and current yields were achieved using a copper cathode in a filter-press cell, with the content of the main substance in the electrochemically obtained samples being 89.5–91.0% (Konarev, Lukyanets, & Negrimovskii, 2007).

Synthetic Routes

An alternative synthetic route for 5-amino-4-oxopentanoic acid hydrochloride was developed from levulinic acid through esterification, bromination, and subsequent reactions, achieving an overall yield of 44% (Lin Yuan, 2006). This showcases the compound's potential in synthetic organic chemistry, providing a basis for developing novel compounds and intermediates.

Renin Inhibition

In the context of medicinal chemistry, a highly stereoselective synthesis was developed for a protected carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. These peptides, containing novel acid residues similar in structure to (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, were found to be potent inhibitors of human plasma renin, suggesting potential applications in hypertension and cardiovascular disease treatments (Thaisrivongs et al., 1987).

Isotopic Labeling

The compound was also used in the efficient synthesis of isotopically labeled (+)-deoxypyridinoline, an important marker for bone resorption. The synthesis demonstrates the compound's utility in creating isotopically labeled molecules for medical diagnostics and research purposes (Adamczyk et al., 2000).

Safety and Hazards

The safety data sheet for tert-butanol, a related compound, indicates that it is highly flammable and harmful if swallowed. It may cause respiratory irritation and drowsiness or dizziness . It’s important to handle such compounds with care and appropriate safety measures.

Properties

IUPAC Name

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSTOCWFXYRNS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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